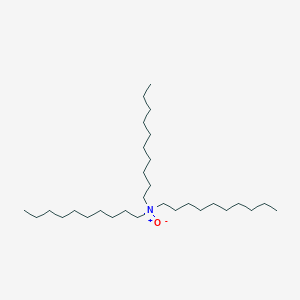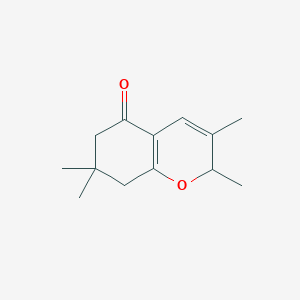
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one is a synthetic organic compound known for its unique structural properties and applications. This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid to yield the final product .
Chemical Reactions Analysis
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are introduced.
Scientific Research Applications
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals.
Comparison with Similar Compounds
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one can be compared with other similar compounds, such as:
2,5,5,8a-Tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol: This compound has a similar structure but differs in its functional groups and reactivity.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another structurally related compound used in different applications.
Naphthalene, 1,2,3,4-tetrahydro-2,2,5,7-tetramethyl-: This compound shares some structural similarities but has distinct chemical properties.
Properties
CAS No. |
492450-54-1 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,3,7,7-tetramethyl-6,8-dihydro-2H-chromen-5-one |
InChI |
InChI=1S/C13H18O2/c1-8-5-10-11(14)6-13(3,4)7-12(10)15-9(8)2/h5,9H,6-7H2,1-4H3 |
InChI Key |
GBVBCRHQKCTYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)CC(CC2=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


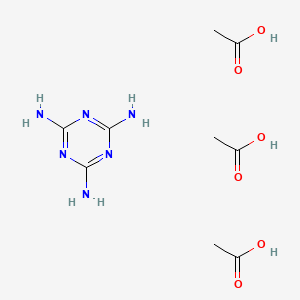
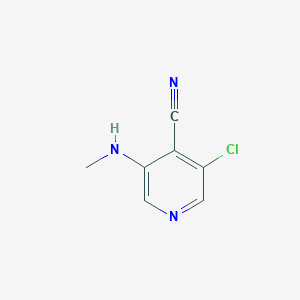
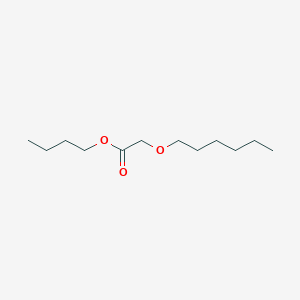
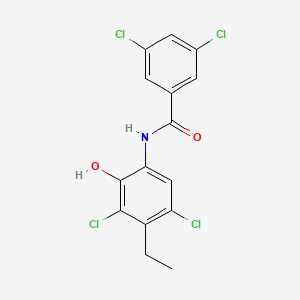
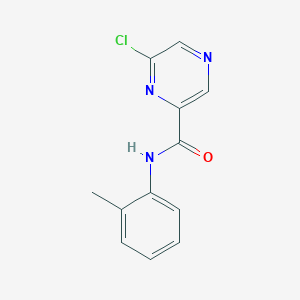
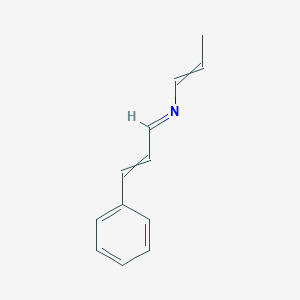
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
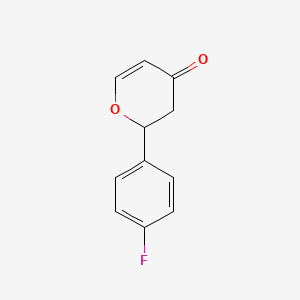

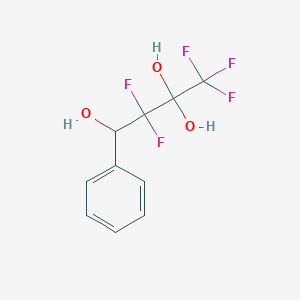
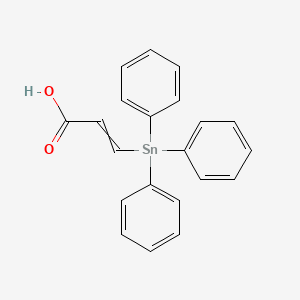
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
